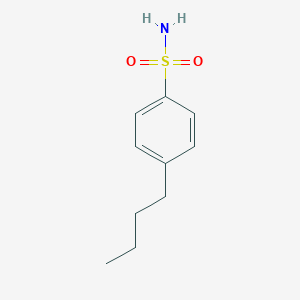

4-Butylbenzenesulfonamide

Descripción general

Descripción

4-Butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by a sulfonamide group attached to a benzene ring, with a butyl group substituting at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Butylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Butylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form benzenesulfonic acid and butylamine.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions for hydrolysis.

Major Products Formed:

Oxidation: Benzenesulfonic acid derivatives.

Reduction: Butylamine and related amines.

Hydrolysis: Benzenesulfonic acid and butylamine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

4-Butylbenzenesulfonamide has been studied for its potential antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial survival. This makes them valuable in developing new antibiotics or enhancing existing formulations against resistant strains of bacteria .

Drug Development

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its sulfonamide group allows for modifications that can lead to the development of new drugs targeting specific diseases. For instance, derivatives of sulfonamides have been explored for treating conditions such as diabetes and cancer due to their ability to modulate biological pathways .

Polymer Science

Plasticizers and Additives

this compound is used as a plasticizer in polyamides like Nylon 6 and Nylon 12. Its incorporation enhances the flexibility and durability of these materials, making them suitable for medical devices and other applications requiring high-performance polymers . The compound's properties allow it to improve the mechanical strength and thermal stability of polymer matrices.

Synthesis of Functional Materials

The compound has been utilized in synthesizing functional materials through condensation reactions with other organic compounds. This includes creating novel sulfonamide-based polymers that exhibit unique properties such as increased thermal resistance and enhanced solubility .

Environmental Applications

Biodegradation Studies

Research on the environmental impact of sulfonamides, including this compound, has highlighted their behavior in wastewater treatment systems. Studies have shown that certain microorganisms can degrade these compounds, suggesting potential pathways for bioremediation efforts in contaminated environments . Understanding the degradation mechanisms is crucial for assessing the ecological risks associated with their use.

Analytical Chemistry

this compound is also employed in analytical chemistry as a standard reference material for quantifying sulfonamide residues in environmental samples. Its detection is vital for monitoring pollution levels and ensuring compliance with environmental regulations .

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli. The research highlighted modifications to the sulfonamide group that enhanced efficacy while reducing toxicity to human cells .

Case Study 2: Polymer Enhancement

In a polymer science investigation, researchers incorporated this compound into Nylon films. The resulting materials showed improved tensile strength and flexibility compared to standard Nylon formulations. This advancement has implications for manufacturing more resilient medical devices .

Case Study 3: Environmental Impact

Research conducted on the biodegradation of sulfonamides revealed that specific bacterial strains could effectively break down this compound in wastewater treatment facilities. This finding supports its potential use in bioremediation strategies aimed at reducing pharmaceutical contamination in aquatic environments .

Mecanismo De Acción

The mechanism of action of 4-butylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, this compound can disrupt cellular processes and inhibit the growth of cancer cells and bacteria.

Molecular Pathways: The inhibition of carbonic anhydrase enzymes affects various molecular pathways, including those involved in cell proliferation, apoptosis, and metabolic regulation.

Comparación Con Compuestos Similares

4-Butylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives:

Similar Compounds: N-methylbenzenesulfonamide, N-ethylbenzenesulfonamide, and N-propylbenzenesulfonamide.

Uniqueness: The butyl group in this compound provides distinct physicochemical properties, such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it more effective in certain applications, such as enzyme inhibition and plasticization, compared to its shorter-chain analogs.

Actividad Biológica

4-Butylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. Its structural properties suggest various interactions with biological systems, including effects on cardiovascular function and immune responses. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound, with the chemical formula , is classified under sulfonamides. It possesses a butyl group attached to a benzene ring, which is further substituted with a sulfonamide functional group. This structure is significant in determining its biological interactions and pharmacological effects .

Cardiovascular Effects

Recent studies have indicated that certain benzenesulfonamides can affect cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, derivatives like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .

Table 1: Cardiovascular Effects of Benzenesulfonamide Derivatives

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| 2,5-dichloro-N-(4-nitrophenyl)-benzene-sulfonamide | Not specified | Not specified |

| This compound | Not directly studied | Not directly studied |

The interaction of these compounds with calcium channels has been proposed as a mechanism for their cardiovascular effects, indicating that further research into this compound's effects on calcium channel modulation could be beneficial .

Immunotoxicity

This compound's immunotoxicological profile has been explored through studies on N-butylbenzenesulfonamide (NBBS), which shares structural similarities. Research involving adult mice and developmentally exposed rats revealed that NBBS could modulate immune responses, affecting both innate and adaptive immunity. Specifically, it suppressed antibody-forming cell responses while enhancing natural killer (NK) cell activity in certain contexts .

Table 2: Immunomodulatory Effects of NBBS

| Exposure Type | Effect on Immune Response |

|---|---|

| Adult Female Mice | Suppressed AFC response; increased NK activity |

| Developmentally Exposed Rats | Sex-dependent effects on AFC and NK activity |

These findings suggest that this compound may similarly influence immune function, although specific studies are needed to confirm these effects directly.

Case Studies

A notable case study examined the immunotoxicity of NBBS in female B6C3F1/N mice. The study involved administering varying concentrations of NBBS over a period of 28 days, assessing impacts on immune function through various assays . The results indicated significant immunomodulatory effects, underscoring the need for further investigation into the safety and biological implications of exposure to related compounds like this compound.

Pharmacokinetics

Pharmacokinetic assessments are crucial for understanding the biological activity of compounds like this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These models suggest variability in permeability across different cell types, which could influence the compound's bioavailability and therapeutic potential .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value (Theoretical) |

|---|---|

| Permeability | Variable across cell types |

| Solubility | Poorly soluble in water |

| Interaction Potential | Calcium channel modulation |

Propiedades

IUPAC Name |

4-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEMSJAOIKQBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366043 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-00-8 | |

| Record name | 4-butylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Butylbenzenesulfonamide interact with human Carbonic Anhydrase II at a molecular level?

A1: While the provided abstract doesn't detail the specific interactions, the paper likely elucidates the binding mode of this compound within the active site of human Carbonic Anhydrase II. This interaction likely involves the sulfonamide group coordinating with the zinc ion crucial for the enzyme's catalytic activity. Further interactions with amino acid residues within the active site are also probable and could be elucidated by analyzing the 3D structure presented in the paper [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.